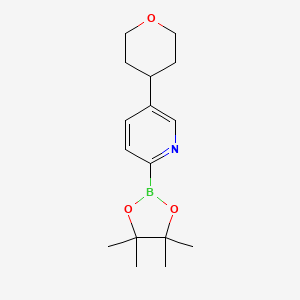

5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic Acid Pinacol Ester

Description

5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic Acid Pinacol Ester is a boronic ester derivative featuring a pyridine core with a tetrahydro-2H-pyran-4-yl substituent at the 5-position and a pinacol-protected boronic acid group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry. The pinacol ester group enhances stability and solubility in organic solvents, while the tetrahydro-2H-pyran moiety introduces steric bulk and modulates electronic properties .

Properties

Molecular Formula |

C16H24BNO3 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

5-(oxan-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)14-6-5-13(11-18-14)12-7-9-19-10-8-12/h5-6,11-12H,7-10H2,1-4H3 |

InChI Key |

POEKOXSFNQVCGL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Overview

This classical approach involves halogenated pyridine derivatives undergoing metal-halogen exchange, followed by borylation with trialkylborates or cyclic borates. It remains a cornerstone method due to its reliability and scalability.

General Procedure

- Starting Material: Halogenated pyridine (preferably bromide or iodide at the 2-position).

- Metal-Halogen Exchange: Treatment with organolithium (RLi) or Grignard reagents (RMgX) at low temperatures (−78°C to 0°C).

- Borylation: Addition of trialkylborates such as trimethyl borate (B(OMe)₃), triisopropyl borate (B(Oi-Pr)₃), or cyclic borates like pinacol boronate esters (e.g., MeO-Bpin).

- Workup: Quenching with aqueous acid or base to yield the boronic acid or ester.

Specifics for Compound

For synthesizing 5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic Acid Pinacol Ester , the key step involves selective halogenation at the 2-position of pyridine, followed by metal-halogen exchange and subsequent borylation. The cyclic boronate ester (e.g., MeO-Bpin) is favored for stability.

Research Findings

- The process's selectivity depends on the halogen type; iodides and bromides are more reactive, providing higher yields.

- Functional groups such as esters or nitriles are compatible with modified protocols that employ in situ quenching to prevent side reactions.

Directed Ortho-Metalation (DoM) Followed by Borylation

Overview

This method utilizes directed ortho-metalation, where a directing group facilitates regioselective lithiation at the 2-position of pyridine, followed by borylation.

Procedure

- Step 1: Introduction of a directing group (e.g., a suitable heteroatom or substituent) on pyridine.

- Step 2: Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperature to induce ortho-lithiation.

- Step 3: Borylation with trialkylborates or cyclic borates.

- Step 4: Hydrolysis or workup to obtain the boronic acid or ester.

Application

This approach is particularly useful for synthesizing derivatives with high regioselectivity, crucial for compounds like the target ester where positional accuracy is essential.

Research Insights

- The regioselectivity is influenced by the nature of the directing group and reaction conditions.

- The stability of the boronic ester is enhanced when cyclic boronates like pinacol esters are used.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Compounds

Overview

This modern approach employs palladium catalysis to couple halogenated pyridines with diboron reagents, such as tetraalkoxydiboron, enabling direct formation of boronic esters.

Procedure

- Reactants: Halogenated pyridine derivatives and tetraalkoxydiborane.

- Catalyst: Palladium complexes, often PdCl₂(PPh₃)₂.

- Conditions: Elevated temperatures (85–100°C) under inert atmosphere.

- Outcome: Formation of the boronic ester at the 2-position with high regioselectivity.

Research Findings

- This method offers high yields and functional group tolerance.

- It is suitable for synthesizing complex pyridinylboronic esters, including the tetrahydropyran-substituted derivatives.

Iridium or Rhodium-Catalyzed C-H or C-F Bond Borylation

Overview

Transition metal catalysis enables direct borylation of pyridine rings via activation of C-H or C-F bonds, bypassing the need for halogen intermediates.

Procedure

- Catalysts: Iridium or rhodium complexes.

- Reagents: Diboron compounds such as bis(pinacolato)diboron.

- Conditions: Mild to moderate temperatures with specific ligands to control regioselectivity.

- Selectivity: Directed by electronic and steric factors, favoring the 2-position on pyridine.

Research Insights

- These methods significantly improve regioselectivity and functional group tolerance.

- They are especially valuable for late-stage modifications of complex molecules.

[4+2] Cycloaddition Strategies

Overview

This approach involves cycloaddition reactions to construct pyridinylboronic esters, often as a route to complex heterocyclic frameworks.

Procedure

- Use of suitable dienes and dienophiles to form pyridine rings with boronic ester functionalities incorporated.

Research Findings

- While less common for direct synthesis of the target ester, this method offers routes for complex molecule assembly.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations | Suitable for |

|---|---|---|---|---|

| Halogen-Metal Exchange & Borylation | Widely used, reliable, scalable | High yield, broad substrate scope | Sensitive to functional groups | Large-scale synthesis, stable intermediates |

| Directed Ortho-Metalation | Regioselective, high precision | Good for functionalized derivatives | Requires directing groups | Targeted synthesis of specific isomers |

| Palladium-Catalyzed Cross-Coupling | High regioselectivity, versatile | Tolerance of various groups | Cost of catalysts | Complex derivatives, late-stage modification |

| Transition Metal-Catalyzed C-H/C-F Borylation | Mild, regioselective | Direct functionalization | Catalyst sensitivity | Functional group-rich molecules |

| Cycloaddition | Constructive, complex molecules | Novel heterocycle synthesis | Less direct for simple boronic esters | Complex heterocyclic frameworks |

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Hydrogen peroxide, sodium perborate.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Suzuki Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Hydrolysis: Free boronic acid.

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a drug candidate or as a precursor in drug synthesis.

Material Science: It is used in the development of new materials with unique properties.

Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Variations in Pyridine-Based Boronic Esters

2-(Piperidin-1-yl)pyridine-5-boronic Acid Pinacol Ester (CAS 1433859-99-4)

- Structure : Features a piperidine ring at the 5-position instead of tetrahydro-2H-pyran.

- Electronic effects differ due to the absence of the oxygen atom in the ring, which may reduce electron-withdrawing effects compared to the tetrahydropyran group.

- Applications : Suitable for couplings requiring nitrogen-containing directing groups .

5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-boronic Acid (CAS 1103862-08-3)

- Structure : The tetrahydro-2H-pyran group is attached via an ether linkage at the 5-position of pyridine-3-boronic acid.

- Key Differences :

- Boronic acid is at the 3-position (vs. 2-position in the target compound), affecting regioselectivity in coupling reactions.

- The ether linkage reduces steric hindrance compared to direct ring attachment.

- Reactivity : Likely less sterically hindered, enhancing coupling efficiency with bulky substrates .

2-Bromopyridine-4-boronic Acid Pinacol Ester (CAS 458532-82-6)

Impact of Substituent Electronic and Steric Effects

5-(Dimethoxymethyl)pyridine-2-boronic Acid Pinacol Ester (CAS 2377611-70-4)

- Structure : Dimethoxymethyl group at the 5-position.

- Less steric bulk compared to tetrahydro-2H-pyran, improving accessibility for catalytic systems.

- Reactivity: Demonstrated higher turnover in Pd-catalyzed couplings with electron-deficient aryl halides .

3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester (AS36728)

Positional Isomerism and Regioselectivity

5-Methylpyridine-3-boronic Acid Pinacol Ester (CAS 1228666-03-2)

- Structure : Methyl substituent at the 5-position and boronic ester at the 3-position.

- Key Differences :

- The 3-position boronic ester may lead to ortho-selectivity challenges in couplings.

- Methyl group provides minimal steric or electronic modulation compared to tetrahydro-2H-pyran.

- Reactivity: Limited utility in sterically demanding reactions .

6-Methoxypyrazine-2-boronic Acid Pinacol Ester

Comparative Data Table

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug development, especially for its role in various synthetic pathways and biological interactions.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety attached to a pyridine ring, with a boronic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 251.14 g/mol. The presence of the boronic acid group allows for unique interactions with biological targets, particularly in enzyme inhibition and as a key reagent in Suzuki coupling reactions.

The biological activity of 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester primarily stems from its ability to interact with various biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it can inhibit serine proteases by forming stable complexes with the active site serine residue, thereby preventing substrate access.

- Anticancer Activities : Research indicates that boronic acid derivatives can induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of serine proteases | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against Gram-positive bacteria |

Research Findings

- Cytotoxicity Studies : A study conducted on various human cancer cell lines revealed that treatment with 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid pinacol ester led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent (Reference: ).

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces cell cycle arrest at the G1 phase, leading to apoptosis through the activation of caspases (Reference: ).

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer strains (Reference: ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Tetrahydro-2H-pyran-4-yl)pyridine-2-boronic Acid Pinacol Ester?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine derivative (e.g., 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine) with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane. Reaction conditions often require inert atmospheres (N₂/Ar) and temperatures between 80–100°C for 12–24 hours .

- Key Considerations : Purification is critical due to potential boronic acid byproducts. Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended .

Q. How can the purity and structural integrity of this boronic ester be validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the presence of the tetrahydro-2H-pyran ring (δ 1.5–4.0 ppm for CH₂ and CH groups) and the boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% typical for research-grade material) .

- Melting Point : Literature values for similar pinacol esters range from 100–200°C, depending on substituents (e.g., 132–135°C for 2-aminopyridine analogs) .

Q. What storage conditions are optimal for maintaining stability?

- Guidelines : Store at –20°C in airtight, moisture-resistant containers under inert gas (Ar/N₂). Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the boronate ester .

- Stability Data : Hydrolysis rates increase significantly in protic solvents (e.g., H₂O, MeOH); shelf life in anhydrous DMSO or THF is >6 months at –20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydro-2H-pyran group influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The tetrahydropyran ring introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. Electron-donating oxygen in the ring enhances boronate stability but may reduce electrophilicity at the boron center. Comparative studies with non-cyclic analogs (e.g., 2-boronic acid pinacol esters) show lower yields (10–15% reduction) in aryl couplings .

- Optimization Strategies : Use bulky ligands (e.g., SPhos) to mitigate steric effects and elevate reaction temperatures (100–110°C) to accelerate kinetics .

Q. What are the challenges in detecting and quantifying hydrolyzed boronic acid impurities?

- Detection Methods : Hydrolysis generates 5-(tetrahydro-2H-pyran-4-yl)pyridine-2-boronic acid, detectable via:

- LC-MS : Look for [M+H]+ at m/z 222.1 (exact mass varies with substituents).

- ¹¹B NMR : A shift from ~30 ppm (boronate ester) to ~18 ppm (boronic acid) confirms hydrolysis .

- Mitigation : Pre-purify starting materials and avoid aqueous workup unless necessary.

Q. How can computational modeling aid in predicting cross-coupling efficiency?

- DFT Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura reactions. The tetrahydro-2H-pyran group increases activation energy by ~5 kcal/mol compared to non-cyclic analogs, aligning with experimental yield reductions .

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing steric interactions.

Contradictions & Resolutions

- Melting Point Variability : Differing substituents (e.g., N-Boc vs. acetyl groups) explain discrepancies in reported melting points (100–200°C). Always cross-reference with structural analogs .

- Reactivity in Cross-Couplings : Lower yields compared to non-cyclic boronic esters are attributed to steric effects, not electronic deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.